The Role of VT107 in Hippo-YAP Pathway Signaling: A Technical Guide
The Role of VT107 in Hippo-YAP Pathway Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo-YAP signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. A central node in this pathway is the interaction between the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) with the TEAD (TEA domain) family of transcription factors. This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis. VT107 has emerged as a potent and selective small molecule inhibitor that targets this interaction by preventing the auto-palmitoylation of all four TEAD proteins, a post-translational modification essential for their function. This technical guide provides an in-depth overview of the mechanism of action of VT107, its effects on Hippo-YAP pathway signaling, and detailed protocols for key experimental assays used to characterize its activity.
Introduction to the Hippo-YAP Pathway
The Hippo signaling pathway is a complex kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. In its "on" state (e.g., in response to high cell density), the core kinases MST1/2 phosphorylate and activate LATS1/2. LATS1/2, in turn, phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. When the Hippo pathway is "off" (e.g., due to loss of cell-cell contact or mutations in upstream components like NF2), unphosphorylated YAP and TAZ translocate to the nucleus.[1] In the nucleus, YAP and TAZ bind to the TEAD family of transcription factors (TEAD1-4) to initiate a transcriptional program that promotes cell proliferation, survival, and migration.[1] Dysregulation of the Hippo pathway, leading to constitutive YAP/TAZ activation, is a common feature in several cancers, including malignant mesothelioma.[1]
VT107: A Pan-TEAD Auto-Palmitoylation Inhibitor
VT107 is a potent, small molecule inhibitor that functions by blocking the auto-palmitoylation of all four TEAD proteins (TEAD1-4).[1] This post-translational modification, where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein, is crucial for its stability and its interaction with YAP and TAZ.[2] By binding to the palmitoyl-CoA binding site, VT107 prevents this modification, leading to a decrease in palmitoylated TEAD and a corresponding increase in the unpalmitoylated form.[1] This disruption of TEAD palmitoylation allosterically inhibits the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of downstream target genes.[3]
Quantitative Data on VT107 Activity
In Vitro Potency
VT107 demonstrates potent inhibition of YAP/TAZ-TEAD-dependent transcription, as evidenced by a low nanomolar IC50 value in a YAP reporter assay.[4][5] Its anti-proliferative effects are particularly pronounced in cancer cell lines with a dysregulated Hippo pathway, such as those with NF2 mutations.
| Assay Type | Cell Line/System | IC50 Value | Reference |
| YAP Reporter Assay | HEK293T | 4.93 nM | [4][5] |
| Anti-Proliferation | NCI-H2052 (NF2, LATS2 mutant) | ~18 nM (IC50) | [4] |
| Anti-Proliferation | NCI-H226 (NF2-/-) | ~32 nM (IC50) | [4] |
Table 1: In Vitro Potency of VT107.
Inhibition of TEAD Auto-Palmitoylation
VT107 effectively inhibits the auto-palmitoylation of all four TEAD isoforms. This has been demonstrated in cell-based assays where treatment with VT107 leads to a marked decrease in the levels of palmitoylated TEAD1, TEAD3, and TEAD4, with a concurrent increase in their unpalmitoylated forms.[1][6]
Downregulation of YAP/TAZ-TEAD Target Genes
By disrupting the YAP/TAZ-TEAD interaction, VT107 leads to a significant reduction in the expression of their downstream target genes, which are critical for tumor growth and survival. Notably, the expression of CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61) is consistently downregulated upon VT107 treatment in sensitive cell lines.[4][7][8]
| Target Gene | Cell Line | Treatment | Fold Change/Reduction | Reference |
| CTGF | NCI-H226 tumors (in vivo) | VT103 (related compound) | Dose-dependent decrease | [1] |
| CYR61 | NCI-H226 tumors (in vivo) | VT103 (related compound) | Dose-dependent decrease | [1] |
| YAP/TAZ target signature | NCI-H2052, NCI-H226 | VT107 | Significant downregulation | [4] |
Table 2: Effect of TEAD Inhibition on Target Gene Expression. (Note: In vivo data for the closely related compound VT103 is presented as a surrogate for VT107's expected in vivo pharmacodynamic effect).
In Vivo Anti-Tumor Efficacy
Experimental Protocols
Acyl-PEGyl Exchange Gel Shift (APEGS) Assay for TEAD Palmitoylation
This protocol is adapted from established methods to specifically assess the palmitoylation status of TEAD proteins.[9][10][11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (B1172632) (HAM) solution (neutral pH)
-
Tris-HCl
-
SDS
-
Methoxy-PEG-maleimide (mPEG-maleimide)
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and reagents
-
Primary antibody against TEAD (pan-TEAD or isoform-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells treated with VT107 or vehicle control in lysis buffer. Determine protein concentration using a BCA assay.
-
Blocking of Free Thiols: To 1 mg of protein lysate, add NEM to a final concentration of 50 mM. Incubate at room temperature for 3 hours with gentle rotation. This step blocks any free cysteine residues that are not palmitoylated.
-
Protein Precipitation: Precipitate the protein by adding three volumes of ice-cold acetone (B3395972) and incubate at -20°C for 20 minutes. Centrifuge at 14,000 x g for 10 minutes and discard the supernatant.
-
Thioester Cleavage: Resuspend the protein pellet in a buffer containing 1% SDS. Divide the sample into two equal aliquots. To one aliquot, add HAM solution to a final concentration of 0.5 M (this will cleave the palmitoyl-thioester bond). To the other aliquot, add Tris-HCl as a negative control. Incubate at 37°C for 1 hour.
-
PEGylation: Add mPEG-maleimide to a final concentration of 10 mM to both the HAM-treated and control samples. Incubate at room temperature for 2 hours. The mPEG molecule will covalently bind to the cysteine residues that were exposed by the hydroxylamine treatment.
-
SDS-PAGE and Western Blotting: Add SDS-PAGE sample buffer to the samples and run on a polyacrylamide gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against TEAD. Follow with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. A shift in the molecular weight of the TEAD protein in the HAM-treated sample compared to the control indicates palmitoylation.
Western Blotting for YAP/TAZ and TEAD
This protocol provides a standard method for detecting the protein levels of YAP, TAZ, and TEAD in cell lysates.[3][12][13][14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and reagents
-
Primary antibodies against YAP, TAZ, and TEAD
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells treated with various concentrations of VT107 for the desired time. Quantify protein concentration.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, TAZ, or TEAD (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
RNA Sequencing and Data Analysis Workflow
This workflow outlines the key steps for analyzing changes in gene expression in response to VT107 treatment, with a focus on the Hippo pathway.[2][15][16][17][18]
Procedure:
-
RNA Extraction and Quality Control: Treat cells with VT107 or vehicle control. Extract total RNA using a commercial kit. Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Library Preparation and Sequencing: Prepare sequencing libraries from the high-quality RNA samples. Perform high-throughput sequencing (e.g., on an Illumina platform).
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases if necessary.
-
Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and perform differential gene expression analysis between the VT107-treated and control groups.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify signaling pathways that are significantly altered by VT107 treatment, with a particular focus on the Hippo-YAP target gene signature.
Clinical Development
The promising preclinical data for TEAD inhibitors has led to their advancement into clinical trials. VT3989, a compound closely related to VT107, is being evaluated in a Phase 1/2 clinical trial (NCT04665206) for patients with advanced solid tumors, with a focus on malignant mesothelioma and other tumors with NF2 mutations.[19][20][21][22] Early results have shown a manageable safety profile and encouraging signs of anti-tumor activity, providing the first clinical proof-of-concept for targeting the Hippo-YAP-TEAD pathway.[20]
Conclusion
VT107 represents a promising therapeutic agent that targets a key vulnerability in cancers with a dysregulated Hippo-YAP pathway. Its mechanism of action as a pan-TEAD auto-palmitoylation inhibitor leads to the effective suppression of the oncogenic transcriptional program driven by YAP and TAZ. The in-depth technical guide provided here offers a comprehensive overview of VT107's role in Hippo-YAP pathway signaling and detailed protocols for its characterization. Further preclinical and clinical investigation of VT107 and similar compounds is warranted to fully realize their potential as a novel class of anti-cancer therapeutics.
References
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